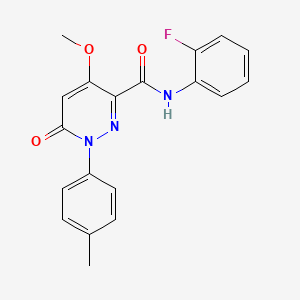
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C22H21FN2O3 and its molecular weight is 380.419. The purity is usually 95%.
BenchChem offers high-quality (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Benzylisoquinoline Alkaloid Discovery
A study on the leaves of Beilschmiedia brevipes has led to the discovery of new benzylisoquinoline alkaloids, including a compound closely related to the query compound. These alkaloids have been characterized using comprehensive spectroscopic methods, revealing their complex structures and potential biological activities (Pudjiastuti et al., 2010).
Enzymatic Activity and Redox Cofactor
Research into the active site configuration of methanol dehydrogenase from Methylophilus W3A1 has shed light on the intricate details of redox cofactors such as pyrroloquinoline quinone (PQQ). This study provides insight into how similar structures might interact with substrates and cofactors within enzymatic processes, offering potential applications in biocatalysis and sensor development (Xia et al., 1999).
Photocatalytic Applications
A study on the photochemical substitution of 6-membered ring monoazaaromatic compounds by methanol has revealed that compounds similar to the query molecule can undergo significant transformations under specific conditions, suggesting potential applications in the development of photochemical processes and materials science (Castellano et al., 1975).
Therapeutic Agents Synthesis
The synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, including compounds structurally related to the query molecule, has been explored for their potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This highlights the compound's potential application in drug discovery and pharmaceutical research (Bonilla-Castañeda et al., 2022).
Antimalarial Activity
Synthesis and evaluation of substituted 2-aryl-4-quinoline amino alcohols for their antimalarial activity have been conducted. This research underscores the potential use of structurally similar compounds in developing new therapeutic agents against malaria (Lutz et al., 1976).
Propriétés
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-27-20-10-15-7-8-25(13-17(15)11-21(20)28-2)22(26)19-9-16(12-24-19)14-3-5-18(23)6-4-14/h3-6,9-12,24H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKLCUOUTUYGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Chlorophenyl)-2-[(4-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2717876.png)
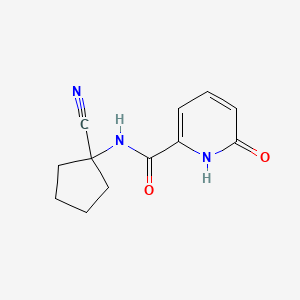
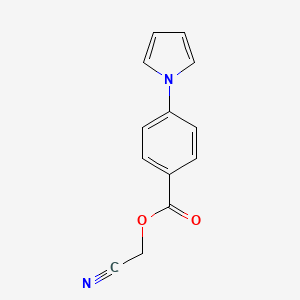
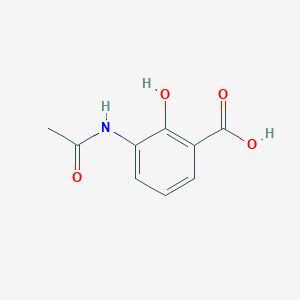
![N-[[3-(Prop-2-enoylamino)phenyl]methyl]benzamide](/img/structure/B2717881.png)


![(2E,5Z)-5-(2-oxoindolin-3-ylidene)-2-((E)-((1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazono)thiazolidin-4-one](/img/structure/B2717890.png)

![3-Benzyl-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2717892.png)
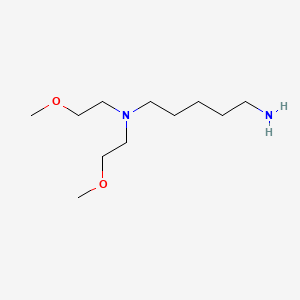
![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2717895.png)
![methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B2717897.png)
